Methyl 3-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Amidation: The thiazole derivative is then reacted with an appropriate amine to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Phenyl-1,3-thiazole
- 4-Methyl-2-phenyl-1,3-thiazole
Uniqueness
METHYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with an amide and ester functional group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 3-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H16N2O3S/c1-12-16(25-18(20-12)13-7-4-3-5-8-13)17(22)21-15-10-6-9-14(11-15)19(23)24-2/h3-11H,1-2H3,(H,21,22) |
InChI Key |
QULCNEOCMXBMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.